molecular formula C13H10BrNO3 B7468849 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No. B7468849
M. Wt: 308.13 g/mol
InChI Key: PXBAVPMQSYEJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide, also known as BRPC, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects
6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. In addition, 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide. One potential avenue of research is the development of 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the investigation of 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide's potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases.
Conclusion
In conclusion, 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide in various scientific fields.

Synthesis Methods

The synthesis of 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxychromone with propargylamine, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then treated with hydrochloric acid to obtain 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide in high yield and purity.

Scientific Research Applications

6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

6-bromo-2-oxo-N-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-2-5-15-12(16)10-7-8-6-9(14)3-4-11(8)18-13(10)17/h2-4,6-7H,1,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBAVPMQSYEJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.